

An In-depth Technical Guide to the Synthesis and Characterization of Dapoxetine-d6

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the synthesis and characterization of **Dapoxetine-d6**, an isotopically labeled version of Dapoxetine used as an internal standard in pharmacokinetic and bioanalytical studies.[1][2] The inclusion of six deuterium atoms on the N,N-dimethyl moiety provides a distinct mass difference for mass spectrometry-based quantification, without significantly altering the chemical properties of the molecule.

Physicochemical Properties

Dapoxetine-d6, the deuterated analog of Dapoxetine, is a selective serotonin reuptake inhibitor (SSRI).[1] The primary application of this labeled compound is as an internal standard for quantitative analysis in clinical and preclinical studies using methods like LC-MS.[2][3]



Property	Value	Reference
Chemical Name	(S)-N,N-di(methyl-d3)-3- (naphthalen-1-yloxy)-1- phenylpropan-1-amine	Inferred from
Molecular Formula	C21H17D6NO	Inferred from
Molecular Weight	~311.49 g/mol	Calculated
Monoisotopic Mass	~311.2159 Da	Calculated
Appearance	White to off-white solid	Typical for similar compounds
Standard Application	Internal standard for bioanalytical quantification	

Synthesis of Dapoxetine-d6

The synthesis of **Dapoxetine-d6** can be achieved by adapting established routes for unlabeled Dapoxetine, utilizing a deuterated reagent in the final amination step. The following protocol is based on a common synthetic route. Deuterium enrichment is achieved by using deuterated starting materials to incorporate the deuterium atoms into the final structure.

Experimental Protocol: Synthesis

Step 1: Synthesis of (S)-3-(naphthalen-1-yloxy)-1-phenylpropan-1-ol

- To a solution of commercially available (R)-(+)-3-chloro-1-phenyl-1-propanol in DMF, add 1-naphthol and 50% aqueous sodium hydroxide.
- Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
- Upon completion, perform an aqueous workup and extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the ether product.



Step 2: Mesylation of the Secondary Alcohol

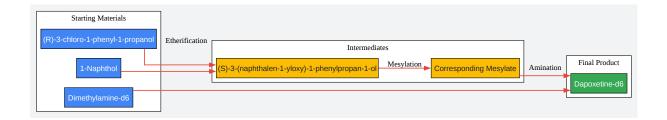
- Dissolve the alcohol from the previous step in a suitable solvent such as dichloromethane.
- Add triethylamine and a catalytic amount of DMAP (4-Dimethylaminopyridine).
- Cool the mixture in an ice bath and add methanesulfonyl chloride dropwise.
- Allow the reaction to proceed until complete conversion to the corresponding mesylate is observed (monitored by TLC).

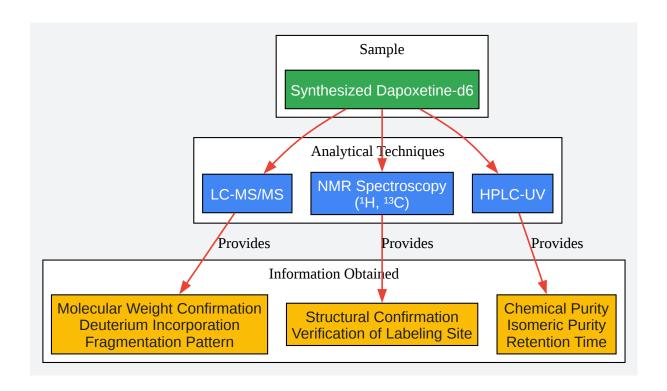
Step 3: Amination with Deuterated Dimethylamine

- To the reaction mixture containing the mesylate, add a solution of dimethylamine-d6
 (hydrochloride or free base). If using the hydrochloride salt, an additional equivalent of base
 is required.
- Allow the reaction to stir at room temperature until the substitution is complete.
- Quench the reaction, perform an aqueous workup, and extract the crude **Dapoxetine-d6**.
- Purify the product using column chromatography on silica gel to obtain pure **Dapoxetine-d6**.

Synthesis Workflow Diagram







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